Dimethyl 2-hydroxy-2-(isopropyl)succinate

Steric Effects Chiral Synthesis Enantioselective Desymmetrization

Securing reliable enantioselectivity in synthesis is a critical challenge. This chiral diester offers a definitive solution. Its uniquely hindered quaternary α-carbon (Charton υ = 0.76) provides unmatched steric control for substrate-directed diastereoselectivity, essential for desymmetrization and chiral pool applications. For targeted metabolomics, it is the non-negotiable derivatization standard for 2-isopropylmalic acid. - Maximized Selectivity: Achieves high enantiomeric ratios in enzymatic hydrolysis and stereoselective reductions, outperforming linear or less hindered analogs. - Simplified Workup: Elevated logP (≈1.0) ensures superior organic solubility, critical for anhydrous reactions and straightforward purification. - Supply Assurance: Sourced for researchers who demand >98% GC-grade purity for absolute analytical confidence.

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
CAS No. 43064-52-4
Cat. No. B12646128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-hydroxy-2-(isopropyl)succinate
CAS43064-52-4
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)OC)(C(=O)OC)O
InChIInChI=1S/C9H16O5/c1-6(2)9(12,8(11)14-4)5-7(10)13-3/h6,12H,5H2,1-4H3
InChIKeyOQIDMHZJNDYZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-hydroxy-2-(isopropyl)succinate (CAS 43064-52-4): Chemical Identity and Baseline Properties for Procurement


Dimethyl 2-hydroxy-2-(isopropyl)succinate (CAS 43064-52-4) is a chiral diester derivative of succinic acid, classified within the broader family of α-hydroxy esters [1]. It serves as a protected, lipophilic form of 2-isopropylmalic acid, a key intermediate in the biosynthesis of L-leucine [2]. The compound's defining feature is its quaternary α-carbon, which bears a hydroxyl group, an isopropyl substituent, and a methyl ester moiety, creating a sterically encumbered chiral center not present in simpler succinate esters [1]. This structural feature is the primary driver for its use in stereoselective synthesis and chiral pool applications.

Chiral synthesis Steric bulk-driven desymmetrization or stereoselective reduction workflows requiring quaternary α-carbon control
Leucine pathway Targeted metabolomics requiring the dimethyl derivative of 2-isopropylmalic acid as analytical standard
Anhydrous synthesis Multi-step sequences with water-sensitive reagents where elevated lipophilicity supports organic-phase processing

Why Generic Succinate Esters Cannot Replace Dimethyl 2-hydroxy-2-(isopropyl)succinate in Chiral Synthesis


The scientific utility of dimethyl 2-hydroxy-2-(isopropyl)succinate is inseparable from its specific steric and electronic profile, which generic succinate diesters cannot replicate. The presence of the bulky isopropyl group at the chiral α-center creates a steric environment that dictates the diastereoselectivity of subsequent reactions, a feature that simpler analogs like dimethyl 2-hydroxy-2-methylsuccinate (citramalate ester) do not provide [1]. Substituting this compound with a linear or smaller alkyl chain analog leads to a significant alteration in the steric bulk at the reactive center, which in turn can dramatically reduce enantioselectivity or alter reaction pathways, as the steric control mechanism is lost . This section quantifies the specific property advantages and application-specific performance that justify its procurement over other α-hydroxy diesters.

Property
Dimethyl 2-hydroxy-2-(isopropyl)succinate
Dimethyl 2-hydroxy-2-methylsuccinate
Steric bulk at α-carbon
Isopropyl group provides substantial steric demand for diastereoselectivity control
Methyl group offers markedly lower steric hindrance; may shift enantioselectivity outcomes
Lipophilicity profile
Reported clogP ≈ 1.0 supports organic-phase extraction and anhydrous workup
Lower clogP ≈ 0.0 may reduce organic-solvent partitioning and alter phase-transfer behavior
Metabolic pathway specificity
Validated analytical target for L-leucine biosynthesis pathway (2-IPMA derivative)
Corresponds to citramalate pathway; incorrect target for leucine metabolomics studies

Quantitative Differentiation Guide for Dimethyl 2-hydroxy-2-(isopropyl)succinate Procurement


Enhanced Steric Hindrance at the Chiral Center Compared to Dimethyl 2-Hydroxy-2-methylsuccinate

The key differentiator for dimethyl 2-hydroxy-2-(isopropyl)succinate is the much larger steric demand of its isopropyl substituent relative to the methyl group found in the closest analog, dimethyl 2-hydroxy-2-methylsuccinate . This is quantified by commonly used steric parameters. The Charton steric parameter (υ) for an isopropyl group is 0.76, significantly larger than the 0.52 for a methyl group. Similarly, computed Taft steric parameters (Es) demonstrate a substantial increase in steric bulk, which directly influences the transition state geometry in reactions at the ester or hydroxyl functionalities [1]. This has a direct impact on asymmetric induction, as the larger isopropyl group provides a more effective steric block.

Steric Hindrance
Cross-study comparable
υ(isopropyl) = 0.76 vs υ(methyl) = 0.52
Supports steric-control driven enantioselectivity workflows
Approximately 46% larger Charton steric parameter; literature physical organic chemistry comparison
Steric Effects Chiral Synthesis Enantioselective Desymmetrization

Increased Lipophilicity (clogP) Facilitates Non-Aqueous Phase Synthesis and Purification

The isopropyl group confers markedly higher lipophilicity compared to unsubstituted or methyl-substituted analogs. The calculated log P (clogP) for dimethyl 2-hydroxy-2-(isopropyl)succinate is approximately 0.9 to 1.2, whereas dimethyl 2-hydroxy-2-methylsuccinate has a clogP of around -0.1 to 0.2 [1]. This difference of about one log unit corresponds to an order of magnitude higher partition coefficient favoring organic solvents. Dimethyl (S)-(-)-malate, lacking any alkyl substitution at the 2-position, has a clogP near -0.92 .

Lipophilicity
Cross-study comparable
clogP ≈ 0.9–1.2 vs ≈ −0.1–0.2 (methyl analog)
Supports organic-phase reaction and extraction workflows
Reported ~10-fold higher organic/aqueous partition; computational prediction for neutral species
Physicochemical Properties Lipophilicity Extraction Efficiency

Validated Utility as a Key Intermediate in Leucine Biosynthesis Pathway Studies

Dimethyl 2-hydroxy-2-(isopropyl)succinate is the volatile, GC-MS compatible derivative of 2-isopropylmalic acid (2-IPMA), the direct biosynthetic precursor to L-leucine [1]. Its use is specifically validated in high-resolution GC-MS protocols for quantifying 2-IPMA in biological matrices like uremic hemofiltrates [2]. In this context, its unique qualification is its precise derivatization chemistry: it is the methyl ester of the exact metabolic intermediate, ensuring it is the correct analyte for targeted metabolomics. Analogs like the methyl or unsubstituted esters correspond to different metabolic pathways (e.g., citramalic acid pathway) and would be incorrect targets for leucine biosynthesis research.

Analytical Specificity
Supporting evidence
Validated as dimethyl derivative of 2-IPMA for GC-MS
Reported standard for leucine pathway metabolomics research
Binary specificity; incorrect analytical target if methyl or unsubstituted analog is used
Metabolic Engineering Biosynthesis Isotopic Labeling

Validated Application Scenarios for Dimethyl 2-hydroxy-2-(isopropyl)succinate in R&D and Industrial Settings


Chiral Building Block for Stereo-Demanding Asymmetric Synthesis

Procurement of this compound is indicated when the synthetic route relies on substrate-controlled diastereoselectivity governed by steric bulk. Its Charton υ value of 0.76 provides a quantifiable advantage over less hindered analogs, making it the substrate of choice for desymmetrization reactions like enzymatic hydrolysis of the prochiral diester or stereoselective reductions, where a large steric group is a prerequisite for high enantiomeric ratios .

Certified Reference Standard for L-Leucine Pathway Metabolomics

In targeted metabolomics studies focused on quantifying intermediates of the leucine biosynthesis pathway, this compound is the required derivatization standard for 2-isopropylmalic acid [1]. Use of any other dimethyl ester, such as dimethyl malate or dimethyl citramalate, would lead to incorrect analyte identification. Procurement should specify GC-grade purity (>98%) for this application .

Lipophilic Protected Intermediate for Anhydrous Multi-Step Syntheses

The compound's elevated logP (≈ 1.0), compared to dimethyl malate (logP = -0.92), makes it the superior choice for reaction sequences involving water-sensitive reagents or requiring anhydrous workup . Its improved organic solubility facilitates extraction and drying, minimizing hydrolysis of subsequent intermediates and simplifying purification via normal-phase chromatography .

Application
Selection Property
Validation Focus
Chiral building block for stereoselective synthesis
Steric hindrance-driven diastereoselectivity
Enantioselectivity endpoint review
Reference standard for leucine pathway metabolomics
Pathway-specific derivatization chemistry
GC-MS method validation context
Lipophilic intermediate for anhydrous multi-step synthesis
Organic/aqueous partition behavior
Extraction and purification workflow review
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